molecular formula C11H7NO3 B8327838 3-Cyano-5-ethynyl-4-methoxybenzoic acid

3-Cyano-5-ethynyl-4-methoxybenzoic acid

Cat. No.: B8327838
M. Wt: 201.18 g/mol
InChI Key: WHDCFCUXUVABMI-UHFFFAOYSA-N
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Description

3-Cyano-5-ethynyl-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyano group at position 3, an ethynyl group at position 5, and a methoxy group at position 4. The benzoic acid backbone provides a carboxylic acid functionality, making it a candidate for applications in medicinal chemistry and materials science. 4.2) . Synthetic routes often involve Sonogashira coupling for ethynyl group introduction and nitration/cyanation for aromatic substitution.

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

3-cyano-5-ethynyl-4-methoxybenzoic acid

InChI

InChI=1S/C11H7NO3/c1-3-7-4-8(11(13)14)5-9(6-12)10(7)15-2/h1,4-5H,2H3,(H,13,14)

InChI Key

WHDCFCUXUVABMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C#N)C(=O)O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct substituents differentiate it from structurally related benzoic acid derivatives (Table 1):

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
3-Cyano-5-ethynyl-4-methoxybenzoic acid C₁₀H₇NO₃ 201.17 Cyano, Ethynyl, Methoxy
3-Chloro-4-{[(cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic acid C₁₂H₁₁ClN₂O₅ 298.68 Chloro, Carbamoyl, Methoxy
3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid C₁₈H₁₆N₂O₆ 356.33 Oxadiazole, Methoxyethoxy
  • Electron Effects: The target compound’s cyano and ethynyl groups are strong electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring and lowering the carboxylic acid’s pKa. In contrast, the methoxy group in position 4 is electron-donating (EDG), creating a polarized electronic environment . The chloro substituent in ’s compound enhances lipophilicity (logP ~2.0 vs. ~1.5 for the target) but may introduce toxicity concerns .
  • Steric and Geometric Considerations: The ethynyl group’s linear geometry minimizes steric hindrance, favoring planar molecular conformations.

Physicochemical Properties

Predicted properties based on computational models and analogous compounds:

Property Target Compound Compound Compound
logP ~1.5 ~2.0 ~1.8
pKa (COOH) ~2.8 ~3.2 ~4.0
Aqueous Solubility Moderate (polar groups) Low (Cl, carbamoyl) Moderate (oxadiazole polarity)
  • logP: The target’s lower logP reflects the polarity of cyano and ethynyl groups, enhancing solubility relative to chloro- and carbamoyl-substituted analogs.
  • pKa : The stronger EWGs in the target compound result in a more acidic carboxylic acid compared to ’s compound, where EDG methoxyethoxy groups dominate .

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